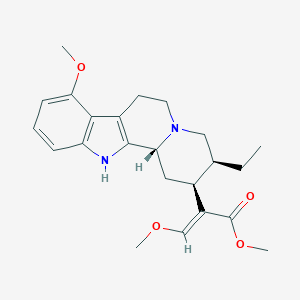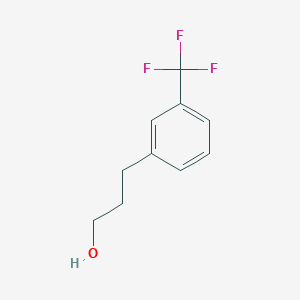
3-(3-(三氟甲基)苯基)丙醇
概述
描述
3-(3-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound that is 3-phenylpropan-1-ol bearing a trifluoromethyl group at position 3 on the phenyl ring .
Synthesis Analysis
The synthesis of this compound has been described in several studies. Another method describes the treatment of a crude mixture with sodium bisulfite in ethanol/water, followed by filtration and washing with methyl tert-butyl ether .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 204.19 g/mol . It is a clear liquid with a density of 1.2±0.1 g/cm^3. It has a boiling point of 236.9±35.0 °C at 760 mmHg and a flash point of 104.7±17.0 °C .科学研究应用
Antidepressant-like Effects
The trifluoromethyl group is known to modulate the serotonergic system, which is related to antidepressant-like effects. Compounds with this group, such as CF3SePB, have been evaluated for their potential in treating conditions like depression through this mechanism .
Synthesis of Pharmaceutical Compounds
The trifluoromethyl group is integral in the synthesis of various pharmaceuticals. For example, fluoxetine, an antidepressant drug, uses a trifluoromethyl phenyl group in its chemical structure to treat conditions such as panic disorder and bulimia nervosa .
Catalysis and Chemical Synthesis
Compounds with the trifluoromethyl group can be used in catalysis processes, such as the Mizoroki–Heck cross-coupling reaction. This reaction is crucial for creating complex molecules for pharmaceuticals and other chemical products .
Research and Development
The compound “3-(3-(Trifluoromethyl)phenyl)propan-1-ol” itself is available for purchase for research purposes, indicating its use in various R&D projects within chemical synthesis and pharmaceutical development .
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels .
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQVIMGVVIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595957 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
78573-45-2 | |
| Record name | 3-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78573-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol in the synthesis of Cinacalcet hydrochloride?
A1: 3-(3-(Trifluoromethyl)phenyl)propan-1-ol serves as a crucial intermediate in the synthesis of Cinacalcet hydrochloride. The research paper describes a novel method for preparing Cinacalcet hydrochloride, where 3-(3-(Trifluoromethyl)phenyl)propan-1-ol is reacted with various reagents to produce 3-[3-(trifluoromethyl) phenyl]propionaldehyde. [] This aldehyde then undergoes reductive amination with (R)-(1-napthylethylamine) to yield Cinacalcet hydrochloride.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



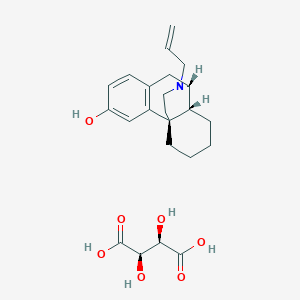

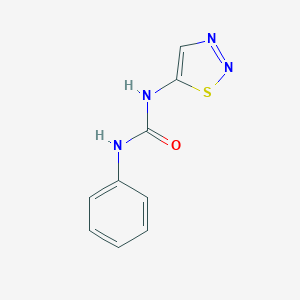
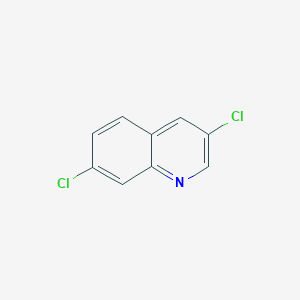

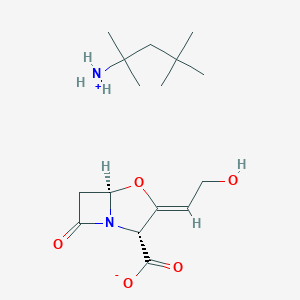
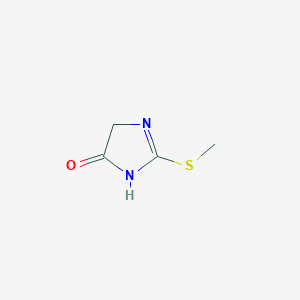
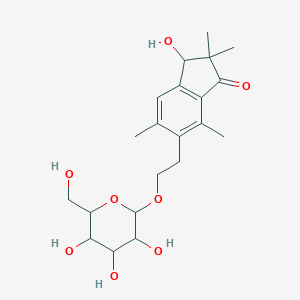


![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
